molecular formula C18H20N4O4S B2429846 (E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946334-38-9

(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2429846
CAS No.: 946334-38-9
M. Wt: 388.44
InChI Key: RAWIGOBASDKNDG-CZIZESTLSA-N
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Description

(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-4-25-8-7-22-14-6-5-13(19-12(3)23)10-16(14)27-18(22)20-17(24)15-9-11(2)21-26-15/h5-6,9-10H,4,7-8H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWIGOBASDKNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O3SC_{20}H_{25}N_{5}O_{3}S with a molecular weight of approximately 415.5 g/mol. The compound features a unique arrangement including a benzo[d]thiazole moiety and an isoxazole ring, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC20H25N5O3S
Molecular Weight415.5 g/mol
CAS Number1173528-47-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization techniques. The synthetic routes are crucial for optimizing yield and purity, which directly impacts biological activity.

The biological activity of (E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is believed to be mediated through interactions with specific biological targets:

  • Receptor Binding : The compound may exhibit affinity for various receptors, including serotonin and dopamine receptors, which are implicated in neuropsychiatric disorders.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could contribute to its pharmacological effects.

Biological Activity

Research indicates that compounds with similar structural characteristics have shown a range of biological activities:

  • Antipsychotic Effects : Some derivatives have been tested for antipsychotic properties, demonstrating efficacy in behavioral assays and receptor binding studies .
  • Antimicrobial Activity : Compounds with benzo[d]thiazole structures are often reported to possess antimicrobial properties, suggesting potential applications in treating infections.

Case Studies

Several studies have been conducted to evaluate the biological effects of related compounds:

  • Antipsychotic Activity : A study highlighted the antipsychotic potential of benzothiazole derivatives, showing significant effects in animal models .
  • CNS Activity : Another investigation assessed the central nervous system (CNS) activity of similar compounds, revealing their ability to modulate neurotransmitter systems effectively .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been employed to understand how structural modifications affect biological activity. Key findings include:

  • Modifications to the thiazole or isoxazole rings can enhance receptor affinity.
  • The introduction of acetamido groups has been linked to increased solubility and bioavailability.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
Synthesis optimization requires systematic evaluation of reaction parameters:

  • Temperature: Elevated temperatures (80–120°C) enhance reaction rates but may degrade thermally sensitive intermediates .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of reactants, while ethanol/water mixtures facilitate purification .
  • Catalysts: Bases like sodium hydride or triethylamine are critical for deprotonation in condensation steps .

Table 1: Example Reaction Conditions from Analogous Compounds

Reaction TypeReagents/ConditionsYield Optimization Strategy
CondensationDMF, 100°C, 12h, NaH catalystSlow addition of acyl chloride
CyclizationEthanol, reflux, 24hUse of molecular sieves for H₂O removal
PurificationColumn chromatography (SiO₂, EtOAc/Hexane)Gradient elution for isomer separation

Basic: Which analytical techniques are essential for confirming molecular structure and purity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves substituent positions and confirms E/Z isomerism (e.g., benzo[d]thiazole proton shifts at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) and detects fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing for solid-state studies (if single crystals are obtainable) .

Basic: How to determine solubility and stability under experimental conditions?

Answer:

  • Solubility: Use shake-flask method in buffers (pH 1–10) and solvents (DMSO for stock solutions; PBS for bioassays) .
  • Stability:
    • Thermal: DSC/TGA analysis identifies decomposition temperatures .
    • Photostability: Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .

Advanced: How to design assays for evaluating biological activity (e.g., anticancer, antimicrobial)?

Answer:

  • Anticancer:
    • MTT Assay: Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Apoptosis Markers: Flow cytometry for Annexin V/PI staining .
  • Antimicrobial:
    • Disk Diffusion: Zone of inhibition against Gram+/Gram- bacteria .
    • MIC Determination: Broth microdilution per CLSI guidelines .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Answer:

  • Functional Group Modifications: Compare analogues with varied substituents (e.g., bromine vs. methoxy groups) using bioassay data .
  • Computational SAR: Molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .

Table 2: SAR Comparison of Analogous Compounds

Compound ModificationBioactivity (IC₅₀)Target Protein Interaction
6-Bromo substitution2.1 µM (MCF-7)Strong hydrogen bonding to EGFR
4-Methoxy substitution5.8 µM (HeLa)Hydrophobic pocket occupancy

Advanced: How to resolve contradictions in reported biological data across studies?

Answer:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) .
  • Metabolic Stability: Test liver microsome stability to identify species-specific metabolism .
  • Data Meta-Analysis: Use tools like RevMan to aggregate results and adjust for confounding variables .

Advanced: What methodologies elucidate interactions with biological targets (e.g., enzymes, receptors)?

Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) to purified proteins .
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM: Resolves binding conformations in membrane-bound receptors (e.g., GPCRs) .

Advanced: How to employ computational methods for mechanistic studies?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories (AMBER/CHARMM) .
  • QM/MM Calculations: Identify reaction pathways for covalent bond formation with catalytic residues .
  • Pharmacophore Modeling: Align electrostatic/hydrophobic features with active site motifs .

Advanced: How to assess stability under varying pH and temperature conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 1–13) for 24h; monitor degradation via LC-MS .
  • Thermal Stress Testing: Heat at 40–80°C for 72h; quantify intact compound using validated HPLC methods .

Advanced: What strategies address challenges in multi-step synthesis (e.g., low yields, isomer separation)?

Answer:

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) for amine protection during heterocycle formation .
  • Flow Chemistry: Continuous reactors improve mixing and heat transfer for exothermic steps .
  • Chiral Chromatography: Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) .

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